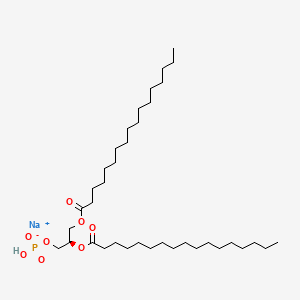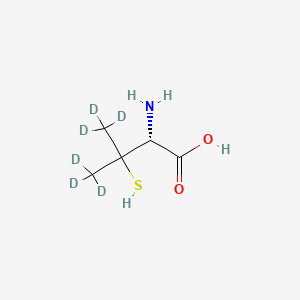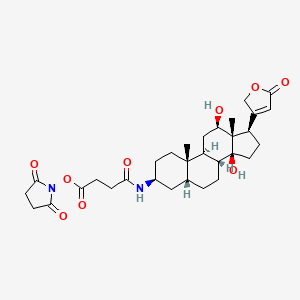
Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate
Vue d'ensemble
Description
“Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate” is a chemical compound with the molecular formula C20H40NaO7P . It has an average mass of 446.491 Da and a monoisotopic mass of 446.240936 Da . The systematic name for this compound is Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate .
Molecular Structure Analysis
The compound has a defined stereo center, as indicated by the (2R) in its name . The SMILES representation of the compound isCCCCCCCCCCCCCCCCC(=O)OCC@H(O)[O-])O.[Na+] . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have not been fully predicted or calculated .Applications De Recherche Scientifique
Solution Behaviors and Micelle Formation : Sodium Bis(2-ethylhexyl) Phosphate forms giant rodlike reversed micelles in nonaqueous media, a behavior that contrasts with previous beliefs about micellar aggregation numbers in such environments (Yu & Neuman, 1994).
Structure of Water in Reverse Micelles : NaDEHP in n-heptane systems has unique interactions with water, showing different chemical shift directions for water protons in reverse micelles. This suggests a change in the composition of solubilized water associated with surfactant head-groups and sodium counterions (Li, Li, Wu, & Zhou, 2000).
Transition to Bicontinuous Microemulsion : In the NaDEHP/n-heptane/water system, a transition in solution structures occurs, indicating the formation of rodlike reversed micelles and bicontinuous microemulsions. This transition highlights the dynamic nature of micellar and microemulsion systems (Yu & Neuman, 1995).
Microemulsion Phase Diagram : The microemulsion phase diagram for NaDEHP/water/n-heptane/sodium chloride system shows the existence of cylindrical and disklike aggregates, demonstrating the complex interplay of components in microemulsion systems (Shioi, Harada, & Matsumoto, 1991).
Interfacial Properties of Reverse Micelles : The water/sodium bis(2-ethylhexyl) phosphate reverse micelle system exhibits unique interface properties, such as micropolarity and microviscosity, which are significantly different from sodium 1,4-bis(2-ethylhexyl) sulfosuccinate systems. This research highlights the role of water-surfactant interactions in these systems (Quintana, Falcone, Silber, & Correa, 2012).
Solubilized Water Characterization in Reversed Micelles and Microemulsions : The state and structure of solubilized water in reversed micelles and microemulsions of NaDEHP in n-heptane have been characterized by FT-IR and NMR spectroscopy, providing insights into the different hydration states of water in these systems (Zhou, Li, Wu, Chen, Weng, & Xu, 2001).
Role of Water in Formation of Reversed Micelles : Contrary to previous understanding, water can function as an antimicellization agent in the micellization of sodium bis(2-ethylhexyl) phosphate in n-heptane, demonstrating the nuanced role of water in such systems (Yu, Zhou, & Neuman, 1992).
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/t35-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELRFKIVVBNTO-RUQJKXHKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677132 | |
| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |
CAS RN |
154804-54-3 | |
| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)
![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)